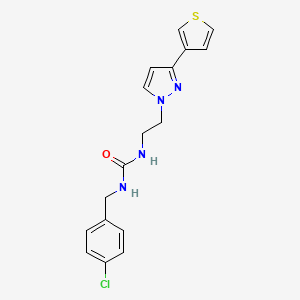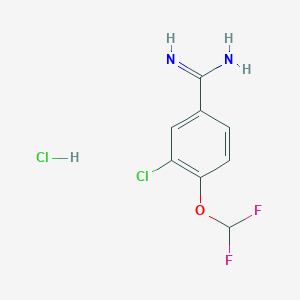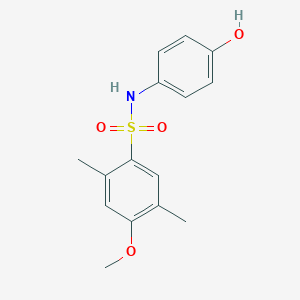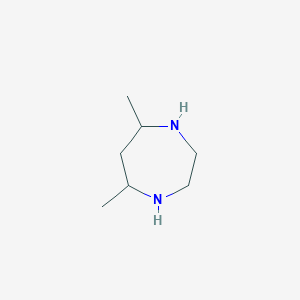![molecular formula C16H23ClN4O3 B2451271 Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate CAS No. 2377030-89-0](/img/structure/B2451271.png)
Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate” is a compound with a molecular weight of 340.81 . It is a powder in physical form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl 4- (5-chloropyrazine-2-carboxamido)piperidine-1-carboxylate” and its InChI code is "1S/C15H21ClN4O3/c1-15 (2,3)23-14 (22)20-6-4-10 (5-7-20)19-13 (21)11-8-18-12 (16)9-17-11/h8-10H,4-7H2,1-3H3, (H,19,21)" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 340.81 . It is a powder in physical form and is stored at a temperature of 4°C .Scientific Research Applications
Synthesis and Structural Studies
- Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate and similar compounds have been synthesized and analyzed for their structural characteristics. For instance, the compound with a 1-methyl-1H-pyrazol-5-yl substituent was studied for its dihedral angles and molecular structure (Richter et al., 2009).
- Another study focused on synthesizing similar compounds, highlighting their importance as intermediates in the production of biologically active compounds like crizotinib (Kong et al., 2016).
Intermediate in Drug Synthesis
- These compounds serve as key intermediates in the synthesis of various drugs. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is an intermediate in Vandetanib synthesis (Wang et al., 2015).
Biological Evaluation
- Studies have also been conducted on substituted pyrazinecarboxamides, examining their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This includes compounds with tert-butylpyrazine-2-carboxylic acid, which shows significant activity against Mycobacterium tuberculosis (Doležal et al., 2006).
Spectroscopic Analysis
- Spectroscopic studies, including FT-IR and FT-Raman, have been performed on similar compounds to understand their molecular structure, vibrational frequencies, and electronic properties. This research provides insights into the charge transfer and stability of the molecule (Bhagyasree et al., 2015).
Corrosion Inhibition
- Some derivatives, like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, have been investigated for their corrosion inhibition properties in industrial applications, demonstrating significant efficiency in protecting metal surfaces (Praveen et al., 2021).
Metabolism Studies
- Metabolic studies have been conducted on similar compounds to understand their behavior in biological systems, such as their enzymatic demethylation in liver microsomes. This research is crucial for developing safe and effective pharmaceuticals (Yoo et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-7-5-11(6-8-21)20(4)14(22)12-9-19-13(17)10-18-12/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKHMMYVEBXMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=CN=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2451191.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2451192.png)

![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2451195.png)


![1-{5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2-pyridinyl}-1-ethanone](/img/structure/B2451200.png)
![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2451201.png)

![7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)


![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)